molecular formula C6H11NO B572724 2-Azaspiro[3.3]heptan-6-ol CAS No. 1256352-97-2

2-Azaspiro[3.3]heptan-6-ol

Cat. No.: B572724
CAS No.: 1256352-97-2
M. Wt: 113.16
InChI Key: JXSAWOLLGHOTJJ-UHFFFAOYSA-N
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Description

2-Azaspiro[33]heptan-6-ol is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic frameworkThe spirocyclic structure imparts rigidity to the molecule, which can enhance its binding affinity and selectivity towards biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.3]heptan-6-ol typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For instance, the reaction of 1,3-dibromo-2-propanol with ammonia under basic conditions can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptan-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azaspiro[3.3]heptan-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.3]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The nitrogen atom in the spirocyclic ring can participate in hydrogen bonding and other interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[3.3]heptan-6-ol is unique due to the presence of both a nitrogen atom and a hydroxyl group in its spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and application .

Properties

IUPAC Name

2-azaspiro[3.3]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-1-6(2-5)3-7-4-6/h5,7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSAWOLLGHOTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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